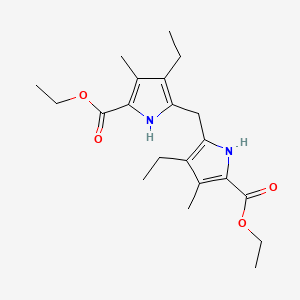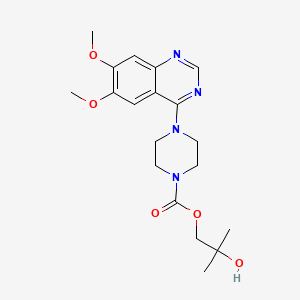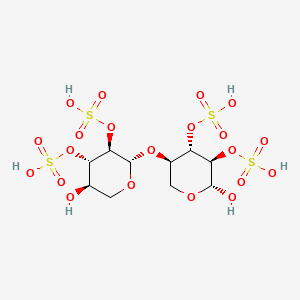
Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate)
Overview
Description
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is a heterocyclic building block . It has an empirical formula of C21H30N2O4 and a molecular weight of 374.47 .
Synthesis Analysis
This compound may be used as a starting reagent for the synthesis of bis-pyrrolylmethane based anion receptors . It may also be used in the preparation of 2,2’-bisamidodipyrrolylmethanes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)c1[nH]c(Cc2[nH]c(C(=O)OCC)c(C)c2CC)c(CC)c1C . The InChI representation is 1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3 . Physical And Chemical Properties Analysis
The melting point of this compound is 128-129 °C (lit.) . The compound has a molecular weight of 374.5 g/mol .Scientific Research Applications
Anion Complexation Properties
Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) exhibits selectivity for oxo-anions among various anionic guest species in DMSO/water solution. This selectivity is significant for understanding the molecular interactions and complexation behaviors of related compounds (Vega et al., 2003).
Role in Organic Synthesis
The compound is used as an important organic intermediate in various fields such as dyes, medicine, and pesticides. Its synthesis has evolved due to increased market demand, especially for efficient imidazolinone herbicides (Hunsheng & Heng, 2014).
Oxidation Reactions
It has been synthesized from readily available materials and reacts with oxygen in aqueous base to produce oxidation products. Understanding these oxidation reactions is crucial for developing novel synthetic pathways and understanding the reactivity of pyrrole derivatives (Campaigne & Shutske, 1974).
Derivative Synthesis
Several heterocyclic compounds have been prepared using this compound as a precursor. These syntheses are important for the development of new pharmaceuticals and materials with unique properties (Bijev & Prodanova, 2004).
Pharmaceutical Applications
Its derivatives have been studied for their potential in creating new bioactive compounds, showcasing its versatility in the synthesis of pharmacologically active molecules (Hafez & El-Gazzar, 2008).
Antimicrobial Activity
Methylenebis derivatives of this compound have been synthesized and screened for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Uygun, Bayrak, & Özkan, 2013).
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 , suggesting measures to prevent exposure and manage risks.
Mechanism of Action
Target of Action
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is a heterocyclic building block . It is primarily used as a starting reagent for the synthesis of bis-pyrrolylmethane based anion receptors . Anion receptors are molecules that can bind anions, negatively charged ions, and are important in various biological processes.
Result of Action
It is used in the synthesis of bis-pyrrolylmethane based anion receptors , which can have various effects depending on their specific structures and the anions they interact with.
Biochemical Analysis
Biochemical Properties
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) plays a significant role in biochemical reactions, particularly in the synthesis of bis-pyrrolylmethane-based anion receptors . These receptors are crucial for binding and sensing anions in biological systems. The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the receptor-anion complex .
Cellular Effects
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) influences various cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. The compound’s impact on cell function includes changes in cell proliferation, differentiation, and apoptosis. These effects are mediated through its interaction with specific cellular receptors and signaling molecules .
Molecular Mechanism
The molecular mechanism of action of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor or activator, depending on the target enzyme. It can induce conformational changes in the enzyme structure, leading to altered catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating a dose-dependent response in animal studies .
Metabolic Pathways
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity. It has been shown to interact with enzymes involved in pyrrole metabolism, leading to changes in the production and utilization of pyrrole derivatives .
Transport and Distribution
Within cells and tissues, Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its hydrophobic properties, allowing it to cross cellular membranes and reach intracellular compartments .
Subcellular Localization
The subcellular localization of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. Its activity and function are influenced by its localization, with different effects observed in the cytoplasm, nucleus, and other cellular organelles .
Properties
IUPAC Name |
ethyl 5-[(5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQEODKNZPRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281728 | |
| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-93-7 | |
| Record name | NSC22708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)




